molecular formula C9H12N2O B1609413 4-Ethoxy-benzamidine CAS No. 25412-71-9

4-Ethoxy-benzamidine

Cat. No. B1609413
CAS RN: 25412-71-9
M. Wt: 164.2 g/mol
InChI Key: FLPFTRNWHJZQNE-UHFFFAOYSA-N
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Description



  • 4-Ethoxy-benzamidine (also known as 4-ethoxybenzamidine ) is a chemical compound with the molecular formula C₉H₁₂N₂O . It belongs to the class of benzamidines and is characterized by an ethoxy group (C₂H₅O) attached to the benzene ring.

  • Synonyms : 4-ethoxybenzene-1-carboximidamide, 4-Ethoxybenzenecarboximidamide.

  • CAS Number : 25412-71-9.





  • Synthesis Analysis



    • Unfortunately, I couldn’t find specific details on the synthesis of 4-Ethoxy-benzamidine. Further research would be needed to explore its synthetic pathways.





  • Molecular Structure Analysis



    • The molecular structure of 4-Ethoxy-benzamidine consists of a benzene ring with an ethoxy group (C₂H₅O) attached to the carbon adjacent to the nitrogen atom.





  • Chemical Reactions Analysis



    • Information on specific chemical reactions involving 4-Ethoxy-benzamidine is not readily available. Further research would be required to explore its reactivity.





  • Physical And Chemical Properties Analysis



    • Density : 1.1±0.1 g/cm³

    • Boiling Point : 271.2±42.0 °C at 760 mmHg

    • Flash Point : 117.8±27.9 °C

    • Molar Refractivity : 46.5±0.5 cm³/mol

    • Polar Surface Area : 59 Ų

    • Solubility : Soluble in organic solvents.




  • Scientific Research Applications

    Chemical Synthesis and Medicinal Chemistry

    4-Ethoxy-benzamidine and its derivatives are prominently used in chemical synthesis and medicinal chemistry. Studies have explored the synthesis of various benzamidine derivatives and their potential biological activities, such as hypoglycemic, antifungal, and antiviral properties. For instance, a series of N-[[(dialkylamino)alkoxyl]phenyl]benzamidines showed significant hypoglycemic activity, indicating the chemical's potential in diabetes treatment research (Shroff et al., 1982). Similarly, a library of 4-(4-phenylpiperazine-1-yl)benzamidines was synthesized and evaluated against Pneumocystis carinii, with some compounds showing promising results (Laurent et al., 2010). Also, novel benzamide-based 5-aminopyrazoles and their derivatives demonstrated remarkable antiavian influenza virus activity (Hebishy et al., 2020).

    Biological Evaluation and Imaging

    In the field of biology and medical imaging, 4-Ethoxy-benzamidine derivatives have been utilized in various studies. The scintigraphic detection of melanoma metastases using radiolabeled benzamidine ([iodine-123]-(S)-IBZM) is a significant example, showcasing the potential of these compounds in imaging and diagnostic procedures (Maffioli et al., 1994). Moreover, N-[2-(1'-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide (P[125I]MBA) was studied for imaging breast cancer, highlighting its use in cancer detection and treatment monitoring (John et al., 1999).

    Enzyme Inhibition and Biological Activity

    The derivatives of 4-Ethoxy-benzamidine have been evaluated for their enzyme inhibitory activities and biological functions. For instance, derivatives were found to be competitive inhibitors of proteolytic enzymes like trypsin, plasmin, and thrombin, suggesting therapeutic potential in managing conditions related to enzyme dysregulation (Markwardt et al., 1968). Additionally, aromatic polyamidines containing benzamidine residues showed inhibition of proteinase activity and tumor cell proliferation, indicating the potential use of these compounds in cancer treatment (Nastruzzi et al., 2005).

    Safety And Hazards



    • Benzamidine compounds may pose risks, including potential harm if ingested or inhaled.

    • Precautions : Handle with care, avoid ingestion, and use personal protective equipment.

    • Toxicity : Harmful if swallowed; suspected of causing genetic defects.




  • Future Directions



    • Further research is needed to explore the full potential of 4-Ethoxy-benzamidine, including its biological activities, applications, and potential therapeutic uses.




    Remember that this analysis is based on available information, and additional studies may provide deeper insights into this compound. If you have any specific questions or need further details, feel free to ask! 😊


    properties

    IUPAC Name

    4-ethoxybenzenecarboximidamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H12N2O/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H3,10,11)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FLPFTRNWHJZQNE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC1=CC=C(C=C1)C(=N)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H12N2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10407788
    Record name 4-Ethoxy-benzamidine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10407788
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    164.20 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-Ethoxy-benzamidine

    CAS RN

    25412-71-9
    Record name 4-Ethoxy-benzamidine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10407788
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    2
    Citations
    P Reynaud, JD Brion, E Nguyen-Tri-Xuong… - European journal of …, 1989 - Elsevier
    … The anti-aggregating activity of these benzamidines and the marked anti-arrhythmic effect of N-[2-[4-(3,4-methylenedioxy-benzyl)-ethyl]-piperazinyl]-4-ethoxy-benzamidine led us to test …
    Number of citations: 3 www.sciencedirect.com
    C Sahin, A Goren, C Varlikli - Journal of Organometallic Chemistry, 2014 - Elsevier
    … Synthesis of [Ir(FMeppy) 2 (N,N′-di-tert-butyl-4-ethoxy-benzamidine) (CS135) [Ir(FMeppy) 2 (N,N′-di-tert-butyl-4-ethoxy-benzamidine) was synthesized using the same reaction …
    Number of citations: 7 www.sciencedirect.com

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